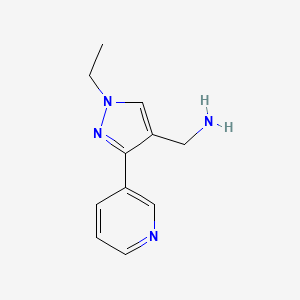

(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine

Description

Properties

IUPAC Name |

(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-15-8-10(6-12)11(14-15)9-4-3-5-13-7-9/h3-5,7-8H,2,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSNNUAODIQHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C2=CN=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine, also known by its CAS number 1511872-70-0, is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity, particularly in the context of cancer treatment and antimicrobial properties.

The molecular formula of this compound is C11H14N4, with a molar mass of 202.26 g/mol. Its predicted physical properties include:

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole structure, including this compound. These compounds have shown efficacy against various cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Significant inhibition observed |

| Breast Cancer | MDA-MB-231 | Strong antiproliferative effects |

| Liver Cancer | HepG2 | Notable growth inhibition |

| Colorectal Cancer | HCT116 | Moderate activity |

| Prostate Cancer | LNCaP | Efficacy noted |

In vitro studies demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values indicating significant potency against these cancer types .

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. The pyrazole moiety is believed to interact with specific targets within the cancer cells, leading to a cascade of cellular events that culminate in cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria:

| Microorganism | Activity | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Complete inhibition within 8 h | 0.0039 - 0.025 |

| Escherichia coli | Significant reduction in viability | 0.0039 - 0.025 |

| Pseudomonas aeruginosa | Moderate activity | Variable results |

The compound's mechanism against bacteria is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies and Research Findings

A recent research study synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities. The study reported that modifications to the pyrazole ring significantly influenced both anticancer and antimicrobial activities, underscoring the importance of structural optimization in drug design .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine, as promising anticancer agents. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. The compound has been tested against bacterial strains and fungi, showing promising results. A study demonstrated that pyrazole derivatives could disrupt microbial cell membranes, leading to cell death, which positions them as potential candidates for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole compounds are also noteworthy. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated efficacy against hepatocellular carcinoma cells with IC50 values indicating significant cytotoxicity. |

| Study 2 | Antimicrobial Properties | Showed inhibition of growth in Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 6.25 to 1000 µg/ml. |

| Study 3 | Anti-inflammatory Effects | Inhibited COX enzymes effectively, reducing inflammation markers in vitro. |

Coordination Chemistry

The compound has been utilized as a ligand in coordination chemistry, particularly in forming metal complexes that exhibit unique electronic properties. These complexes have potential applications in catalysis and materials science due to their stability and reactivity.

Sensor Development

There is ongoing research into using pyrazole derivatives for developing chemical sensors. The ability of this compound to interact with various analytes makes it a candidate for sensor technology, particularly for detecting metal ions or organic pollutants.

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents at the pyrazole N-1, C-3, and methanamine positions. These modifications influence physicochemical properties, target affinity, and pharmacokinetics. Below is a detailed analysis supported by a comparative table.

Pyrazole N-1 Substitutions

- Ethyl group : Present in the target compound, this substituent balances lipophilicity and metabolic stability. In contrast, compounds with methyl (e.g., 1,3-dimethyl variants ) or bulkier groups (e.g., trifluoromethyl ) may alter steric interactions with biological targets.

- Methyl group : Found in compounds like [1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine , this smaller group may enhance solubility but reduce metabolic stability compared to ethyl.

Pyrazole C-3 Substitutions

- Analogs with pyridin-4-yl or quinolinyl substituents (e.g., compound 7 in ) exhibit enhanced AChEI activity due to extended aromatic systems .

Methanamine Modifications

- N-Methylation : Derivatives such as N-methyl-1-(3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine reduce basicity, which may affect blood-brain barrier penetration.

- Salt forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, a key factor in drug formulation.

Physicochemical and Pharmacological Data

*Estimated based on molecular formula (C₁₀H₁₄N₄).

Preparation Methods

Pyrazole Formation via Hydrazone Cyclization and Vilsmeier–Haack Formylation

- Starting from appropriate hydrazone derivatives formed by condensation of phenylhydrazines with acetylpyridines, pyrazole rings can be constructed by cyclization under acidic or thermal conditions.

- The Vilsmeier–Haack reaction (using POCl3 and DMF) is a widely used method to introduce formyl groups at the 4-position of pyrazoles. This reaction also facilitates the formation of 1-substituted pyrazole-4-carbaldehydes, which serve as key intermediates.

Introduction of the Ethyl Group at N1

- Alkylation of pyrazole nitrogen at the 1-position with ethyl halides or via N-alkylation of pyrazole precursors is a common approach.

- Alternatively, starting from 1-ethylpyrazole derivatives allows direct access to the ethyl-substituted pyrazole core before further functionalization.

Installation of the Pyridin-3-yl Substituent at the 3-Position

- The 3-position substitution with a pyridin-3-yl group can be achieved by cross-coupling reactions such as Suzuki or Stille coupling using halogenated pyrazole intermediates and pyridin-3-yl boronic acids or stannanes.

- Alternatively, condensation reactions involving pyridine-containing precursors and pyrazole intermediates have been reported, enabling the formation of the heteroaryl-substituted pyrazole core.

Functionalization of the 4-Position to Methanamine

- The 4-position on the pyrazole ring is often introduced as a formyl group (aldehyde) via Vilsmeier–Haack formylation.

- Subsequent transformation of the aldehyde to the methanamine is typically accomplished by reductive amination or conversion to an oxime followed by reduction.

- Reductive amination uses amine sources (e.g., ammonia or primary amines) and reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to yield the methanamine substituent.

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Hydrazone formation | 3-acetylpyridine + phenylhydrazine | Reflux in ethanol with acetic acid | Hydrazone derivative |

| 2 | Cyclization to pyrazole | Hydrazone | Vilsmeier–Haack reagent (POCl3/DMF), heat | 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde |

| 3 | N-alkylation | Pyrazole-4-carbaldehyde | Ethyl halide, base | 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde |

| 4 | Reductive amination | Pyrazole-4-carbaldehyde | Ammonia or amine, reducing agent | This compound |

Detailed Research Findings and Notes

- The Vilsmeier–Haack reaction is a critical step for selective formylation at the 4-position of pyrazoles. It has been shown that electrophilic substitution at this position is favored under controlled temperature (90–120 °C) and reagent stoichiometry.

- Reductive amination of pyrazole-4-carbaldehydes proceeds efficiently under mild conditions, preserving sensitive heterocyclic moieties.

- Cross-coupling strategies for installing the pyridin-3-yl substituent require careful selection of catalysts (e.g., Pd-based) and ligands to achieve high yields and regioselectivity.

- Purification of intermediates often involves reverse-phase chromatography, especially when dealing with polar heterocycles.

- Reaction conditions such as solvent choice (e.g., ethanol, DMSO), temperature control, and use of microwave irradiation have been reported to improve yields and reduce reaction times in pyrazole synthesis.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Vilsmeier–Haack formylation | POCl3/DMF, 90–120 °C | Selective 4-position formylation | Sensitive to reaction conditions |

| Hydrazone cyclization | Phenylhydrazine + acetylpyridine, reflux | Straightforward pyrazole formation | Requires pure hydrazones |

| N-Alkylation | Ethyl halide, base | Direct ethyl substitution on N1 | Possible over-alkylation |

| Reductive amination | Ammonia/amine, NaBH3CN or catalytic hydrogenation | Efficient conversion to methanamine | Requires careful control to avoid side reactions |

| Cross-coupling (Suzuki/Stille) | Pd catalyst, boronic acid or stannane | Efficient pyridin-3-yl installation | Requires expensive catalysts |

Q & A

Q. What are the recommended synthetic routes for (1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanamine, and how can reaction conditions be optimized?

The synthesis typically involves:

- Multi-step cyclocondensation : Pyrazole ring formation using hydrazine derivatives and diketones, followed by functionalization with ethyl and pyridinyl groups. Key steps include temperature control (60–100°C) and solvent selection (e.g., ethanol or DMF) to improve yield .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How should researchers characterize this compound to confirm structural integrity?

Essential techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, ethyl group at δ 1.2–1.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 231.124) .

- Elemental analysis : Validate purity (>95%) and stoichiometry .

Q. What preliminary biological screening assays are suitable for evaluating its activity?

- Receptor binding assays : Radioligand displacement studies for GPCRs or kinase targets (e.g., IC₅₀ values) .

- Cell viability assays : MTT or resazurin-based tests to assess cytotoxicity (IC₅₀ < 10 µM in cancer cell lines) .

- Anti-inflammatory models : Inhibition of TNF-α or COX-2 in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

-

Substituent analysis : Compare analogs with varying pyridinyl (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) and ethyl groups. For example, fluorinated derivatives show 2–3× higher anti-inflammatory activity .

-

Functional group modifications : Introducing a methyl group at the methanamine position increases logP (from 1.8 to 2.5) and blood-brain barrier permeability .

-

Table : Key SAR trends

Modification Bioactivity Change Reference Pyridinyl → Fluorophenyl ↑ Anti-inflammatory (IC₅₀: 12 µM → 5 µM) Ethyl → Cyclopropyl ↓ Cytotoxicity (HeLa cells: IC₅₀ 8 µM → 15 µM)

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., dexamethasone for anti-inflammatory assays) .

- Solvent effects : DMSO concentrations >0.1% may artifactually reduce activity; validate solvent compatibility .

- Batch variability : Confirm compound purity (HPLC >98%) and stability (e.g., no degradation after 6 months at –20°C) .

Q. What computational methods support mechanistic studies of its target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with kinases (e.g., G protein-coupled receptor kinase 2) .

- MD simulations : Analyze binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable complexes) .

- Free energy calculations : MM/GBSA to quantify binding affinities (ΔG < –40 kcal/mol suggests high potency) .

Q. How can metabolic stability and toxicity be assessed preclinically?

- Microsomal stability : Incubate with liver microsomes (human/rat); half-life >30 minutes indicates suitability for in vivo studies .

- hERG inhibition : Patch-clamp assays to evaluate cardiac toxicity (IC₅₀ > 10 µM preferred) .

- Ames test : Assess mutagenicity using TA98 and TA100 strains .

Methodological Notes

- Synthetic scalability : Pilot-scale reactions (>10 g) require solvent recovery systems (e.g., rotary evaporation) and waste management protocols .

- Data reproducibility : Archive raw NMR/MS files and share via repositories (e.g., PubChem ).

- Ethical compliance : Adhere to OECD guidelines for animal studies if extending to in vivo models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.